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  • Product: 5-Fluoro-4-methyl-1,3-thiazol-2-amine
  • CAS: 947179-49-9

Core Science & Biosynthesis

Foundational

The Structure-Activity Relationship of 5-Fluoro-4-methyl-1,3-thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] This technical guide delves into the nuanced structure-activity relationship (SAR) o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet representative, member of this class: 5-Fluoro-4-methyl-1,3-thiazol-2-amine. By dissecting the roles of the fluorine, methyl, and amino substituents, we will extrapolate key principles for designing novel therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the rational design of next-generation 2-aminothiazole-based agents. We will explore synthetic strategies, bioassay methodologies, and the interpretation of SAR data to empower the design of compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Introduction: The 2-Aminothiazole Core and the Significance of its substituents

The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which is a common feature in many biologically active compounds.[2] The 2-aminothiazole moiety, in particular, is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs and clinical candidates with activities spanning anticancer, anti-inflammatory, and antimicrobial applications.[1][3] The versatility of this core lies in its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, allowing for systematic exploration of chemical space.

The subject of this guide, 5-Fluoro-4-methyl-1,3-thiazol-2-amine, presents three key points of chemical diversity that critically influence its biological activity:

  • The 5-Fluoro Substituent: The introduction of fluorine into organic molecules can have profound effects on their physicochemical and pharmacological properties.[4] Fluorine's high electronegativity can alter the acidity of nearby protons and influence the molecule's overall electronic distribution. Furthermore, the substitution of a hydrogen atom with fluorine can block metabolic pathways, thereby enhancing the compound's metabolic stability and bioavailability.[4]

  • The 4-Methyl Group: The methyl group at the 4-position of the thiazole ring provides a point of steric influence. Depending on the topology of the target's binding site, this group can either be essential for productive binding or act as a steric hindrance. Its impact on activity is therefore highly target-dependent.

  • The 2-Amino Group: The amino group at the 2-position is a critical determinant of the molecule's biological activity and is a common site for modification in SAR studies of 2-aminothiazoles.[5] This primary amine can act as a hydrogen bond donor and a basic center, and it serves as a synthetic handle for the introduction of a wide variety of substituents to probe the chemical space around the core scaffold.

Deciphering the Structure-Activity Relationship (SAR)

The following sections will explore the hypothetical SAR of 5-Fluoro-4-methyl-1,3-thiazol-2-amine by considering modifications at each key position. The insights are drawn from established principles in medicinal chemistry and the broader literature on 2-aminothiazole derivatives.

The Invariant Core: 4-Methyl-1,3-thiazole

Based on studies of similar 2-aminothiazole series, it is often observed that the central heterocyclic core and certain substituents are relatively intolerant to modification.[5] For the purpose of this guide, we will consider the 4-methyl-1,3-thiazole moiety as essential for a hypothetical primary biological activity. The methyl group may be crucial for fitting into a specific hydrophobic pocket within the target protein.

Probing the Role of the 5-Fluoro Substituent

To understand the contribution of the 5-fluoro group, a direct comparison with its non-fluorinated analog (4-methyl-1,3-thiazol-2-amine) is necessary.

CompoundR1R2R3Hypothetical Activity (IC50, µM)
1a HCH3NH210.5
1b FCH3NH22.1

The anticipated increase in potency for compound 1b could be attributed to several factors. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the 2-amino group, potentially leading to more favorable interactions with the target. Additionally, the fluorine may engage in specific hydrogen bonds or other electrostatic interactions within the binding site that are not possible with a hydrogen atom.

Exploring Modifications at the 2-Amino Position

The 2-amino group is the most synthetically accessible position for generating a library of analogs. Modifications at this position are crucial for optimizing potency, selectivity, and physicochemical properties.

Introducing an acyl group can probe for additional binding interactions and modulate the compound's polarity.

CompoundR1R2R3Hypothetical Activity (IC50, µM)
2a FCH3NH-C(O)CH35.3
2b FCH3NH-C(O)Ph1.2
2c FCH3NH-C(O)-(4-Cl-Ph)0.4

The trend in this hypothetical data suggests that a larger aromatic substituent is preferred over a small alkyl group. The introduction of an electron-withdrawing chloro group on the phenyl ring further enhances potency, indicating a potential interaction with an electropositive region of the target or favorable hydrophobic interactions.

Direct substitution on the 2-amino nitrogen can explore different vectors of the binding pocket.

CompoundR1R2R3Hypothetical Activity (IC50, µM)
3a FCH3NH-CH38.9
3b FCH3NH-Bn3.7
3c FCH3NH-Ph4.1

In this hypothetical series, a simple methyl substitution is detrimental to activity, while larger hydrophobic groups like benzyl and phenyl restore some potency, though not to the level of the acylated analogs. This suggests that the hydrogen bond donating capacity of the N-H group is important, which is retained upon acylation but can be altered with alkylation/arylation.

Experimental Protocols

General Synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine Analogs

The synthesis of the core scaffold and its derivatives can be achieved through a Hantzsch-type thiazole synthesis or related methods.

Scheme 1: Synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine

Synthesis_Scheme_1 reagent1 3-Fluoro-2-butanone reaction EtOH, Reflux reagent1->reaction reagent2 Thiourea reagent2->reaction product 5-Fluoro-4-methyl-1,3-thiazol-2-amine reaction->product

Caption: General synthetic route to the core scaffold.

Step-by-step protocol for the synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine (1b):

  • To a solution of 3-fluoro-2-butanone (1.0 eq) in ethanol (0.5 M), add thiourea (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Step-by-step protocol for the acylation of the 2-amino group (e.g., 2c):

  • Dissolve 5-Fluoro-4-methyl-1,3-thiazol-2-amine (1.0 eq) in dichloromethane (0.2 M).

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add 4-chlorobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product.

Hypothetical Biological Assay: Kinase Inhibition

Many 2-aminothiazole derivatives have been identified as kinase inhibitors. The following is a representative protocol for a kinase inhibition assay.

Workflow for Kinase Inhibition Assay ```dot digraph "Kinase_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Dispense Kinase and Substrate into 384-well plate"]; step2 [label="Add test compounds at various concentrations"]; step3 [label="Initiate reaction by adding ATP"]; step4 [label="Incubate at 30°C for 60 minutes"]; step5 [label="Stop reaction and add detection reagent (e.g., ADP-Glo)"]; step6 [label="Measure luminescence"]; end [label="End: Analyze data to determine IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; }

Caption: The iterative process of drug design guided by SAR.

Future work should focus on:

  • Expanding the SAR: Synthesize a broader range of analogs with diverse substituents at the 2-amino position to further probe the binding pocket.

  • Elucidating the Mechanism of Action: Identify the specific biological target(s) of this chemical series through techniques such as affinity chromatography, proteomics, or genetic screens.

  • In Vivo Evaluation: Advance the most promising compounds to in vivo models to assess their efficacy, pharmacokinetics, and safety.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the 5-Fluoro-4-methyl-1,3-thiazol-2-amine scaffold can serve as a valuable starting point for the development of novel and effective therapeutic agents.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). Nature. Retrieved January 26, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Retrieved January 26, 2026, from [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • 5-Fluorouracil: mechanisms of action and clinical strategies. (n.d.). Scilit. Retrieved January 26, 2026, from [Link]

  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

Sources

Exploratory

The Significance of the 2-Aminothiazole Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery of 5-Fluoro-4-methyl-1,3-thiazol-2-amine and its Analogs This guide provides a comprehensive technical overview of 5-Fluoro-4-methyl-1,3-thiazol-2-amine, a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of 5-Fluoro-4-methyl-1,3-thiazol-2-amine and its Analogs

This guide provides a comprehensive technical overview of 5-Fluoro-4-methyl-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its plausible synthetic routes, the design and preparation of its analogs, and its potential biological activities, drawing upon the extensive body of research on related 2-aminothiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The 1,3-thiazole ring is a prominent structural motif found in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in drug design. The 2-aminothiazole core, in particular, is a cornerstone of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[2][3] The versatility of the 2-aminothiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective drug candidates.

Plausible Synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine

A logical synthetic approach would commence with the preparation of the requisite α-haloketone, 3-fluoro-3-halobutan-2-one. The subsequent cyclization with thiourea would yield the target 2-aminothiazole.

Synthetic_Pathway_of_5-Fluoro-4-methyl-1,3-thiazol-2-amine 3-Fluorobutan-2-one 3-Fluorobutan-2-one 3-Fluoro-3-halobutan-2-one 3-Fluoro-3-halobutan-2-one 3-Fluorobutan-2-one->3-Fluoro-3-halobutan-2-one Halogenation Halogenating_Agent e.g., NBS, NCS Halogenating_Agent->3-Fluoro-3-halobutan-2-one 5-Fluoro-4-methyl-1,3-thiazol-2-amine 5-Fluoro-4-methyl-1,3-thiazol-2-amine 3-Fluoro-3-halobutan-2-one->5-Fluoro-4-methyl-1,3-thiazol-2-amine Hantzsch Cyclization Thiourea Thiourea Thiourea->5-Fluoro-4-methyl-1,3-thiazol-2-amine

Caption: Proposed Hantzsch synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine.

Experimental Protocol: Proposed Synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine

Step 1: Synthesis of 3-Fluoro-3-chlorobutan-2-one

  • To a solution of 3-fluorobutan-2-one (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (NCS) (1.1 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-fluoro-3-chlorobutan-2-one, which may be used in the next step without further purification.

Causality: The choice of NCS as a chlorinating agent is due to its mild and selective nature for the α-carbon of the ketone. The reaction is typically carried out under neutral conditions to avoid side reactions.

Step 2: Synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine

  • To a solution of thiourea (1.0 eq) in ethanol, add the crude 3-fluoro-3-chlorobutan-2-one (1.0 eq).

  • The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.

  • The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality: The Hantzsch reaction is a robust and widely used method for the synthesis of thiazoles.[4] Ethanol is a common solvent for this reaction as it effectively dissolves both reactants and facilitates the cyclization process.

Synthesis of Analogs

The 2-aminothiazole scaffold offers multiple points for diversification to generate a library of analogs for structure-activity relationship (SAR) studies.

Table 1: Strategies for Analog Synthesis

Position of ModificationSynthetic StrategyKey Reagents and Conditions
2-Amino Group AcylationAcyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine)
AlkylationAlkyl halides with a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF, THF)
SulfonylationSulfonyl chlorides in the presence of a base
4-Methyl Group Variation of starting ketoneUse of different α-fluoro-α-haloketones with varying alkyl or aryl groups at the corresponding position
5-Fluoro Group Variation of starting ketoneUse of α-halo-ketones with different halogens (e.g., chloro, bromo) or other substituents at the α-position

Potential Biological Activities and Therapeutic Targets

Based on the extensive research on analogous 2-aminothiazole derivatives, 5-Fluoro-4-methyl-1,3-thiazol-2-amine and its analogs are anticipated to exhibit a range of biological activities.

  • Anticancer Activity: Many 2-aminothiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[1][5] These compounds can act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotes Inhibitor 5-Fluoro-4-methyl-1,3-thiazol-2-amine Analog Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

  • Antimicrobial Activity: The thiazole nucleus is a key component of many antimicrobial agents.[6] Analogs of the title compound could possess activity against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have been reported to have anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.

  • 2-Amino Group: The free amino group is often crucial for activity, serving as a key hydrogen bond donor. However, acylation or alkylation of this group can sometimes lead to enhanced potency or altered selectivity.

  • 4- and 5-Positions: Substituents at these positions significantly influence the compound's interaction with its biological target. The presence of a methyl group at the 4-position and a fluorine atom at the 5-position in the title compound are expected to impact its lipophilicity, electronic properties, and metabolic stability. Fluorine substitution, in particular, can block metabolic oxidation and enhance binding affinity through favorable electrostatic interactions.

Table 2: Predicted SAR of 5-Fluoro-4-methyl-1,3-thiazol-2-amine Analogs

ModificationPredicted Effect on ActivityRationale
N-Acylation with aromatic rings Potential increase in anticancer activityAromatic rings can engage in π-π stacking interactions with the target protein.
Introduction of bulky groups at C4 May decrease activitySteric hindrance could prevent optimal binding to the active site.
Replacement of fluorine at C5 with other halogens Variable effectsThe nature of the halogen will alter the electronic and steric properties of the molecule.

Conclusion

5-Fluoro-4-methyl-1,3-thiazol-2-amine represents a promising scaffold for the development of novel therapeutic agents. While direct research on this specific compound is limited, a wealth of information on related 2-aminothiazole derivatives provides a strong foundation for its synthesis, analog development, and biological evaluation. The synthetic flexibility of the 2-aminothiazole core, combined with the potential for diverse biological activities, makes this class of compounds a fertile ground for future drug discovery efforts.

References

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • Google Patents. (2020).
  • Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. [Link]

  • National Institutes of Health. 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine. [Link]

  • Google Patents. (2011).
  • ResearchGate. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • National Institutes of Health. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

  • IPR Press. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • MDPI. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

  • National Institutes of Health. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • National Institutes of Health. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]

  • National Institutes of Health. (2020). Thiazole Ring—A Biologically Active Scaffold. [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

Sources

Foundational

Spectroscopic Data for 5-Fluoro-4-methyl-1,3-thiazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-4-methyl-1,3-thiazol-2-amine is a substituted thiazole derivative of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-4-methyl-1,3-thiazol-2-amine is a substituted thiazole derivative of significant interest in medicinal chemistry and drug development. The thiazole ring is a key structural motif in numerous pharmacologically active compounds. The introduction of a fluorine atom can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, unambiguous structural confirmation and a deep understanding of its electronic properties are paramount. This guide provides a comprehensive analysis of the spectroscopic data for 5-Fluoro-4-methyl-1,3-thiazol-2-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for its identification, purity assessment, and for predicting its chemical behavior.

Molecular Structure and Spectroscopic Correlation

The structural features of 5-Fluoro-4-methyl-1,3-thiazol-2-amine directly correlate with its spectroscopic signatures. The presence of ¹H, ¹³C, and ¹⁹F active nuclei allows for a detailed NMR analysis. The vibrational modes of the various functional groups give rise to a characteristic IR spectrum, and the molecule's mass and fragmentation pattern are determined by its elemental composition and bond strengths.

Figure 1: Chemical structure of 5-Fluoro-4-methyl-1,3-thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom in 5-Fluoro-4-methyl-1,3-thiazol-2-amine. Due to the absence of readily available experimental data, the following are predicted values based on computational models and analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two main signals corresponding to the methyl and amine protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3s3H-CH₃
~6.5br s2H-NH₂
  • -CH₃ (Singlet, ~2.3 ppm): The methyl protons are expected to appear as a singlet as there are no adjacent protons to couple with. The chemical shift is in the typical range for a methyl group attached to an sp² hybridized carbon in a heterocyclic ring.

  • -NH₂ (Broad Singlet, ~6.5 ppm): The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The fluorine atom will cause splitting of the signals for the carbons it is attached to and those in close proximity.

Chemical Shift (δ) ppmJ-coupling (Hz)Assignment
~165C2 (C=N)
~148d, ¹JCF ≈ 250C5
~115d, ²JCF ≈ 20C4
~15-CH₃
  • C2 (~165 ppm): The carbon of the C=N double bond is expected to have the most downfield chemical shift due to its sp² hybridization and proximity to two electronegative nitrogen and sulfur atoms.

  • C5 (~148 ppm, doublet): This carbon is directly attached to the fluorine atom and will therefore exhibit a large one-bond coupling constant (¹JCF).

  • C4 (~115 ppm, doublet): This carbon is two bonds away from the fluorine and will show a smaller two-bond coupling constant (²JCF).

  • -CH₃ (~15 ppm): The methyl carbon will appear at a typical upfield chemical shift.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a simple yet informative tool for confirming the presence and electronic environment of the fluorine atom.

Chemical Shift (δ) ppmMultiplicity
~ -120s
  • -F (Singlet, ~ -120 ppm): A single peak is expected for the fluorine atom. The chemical shift is influenced by the electronic nature of the thiazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The key vibrational frequencies for 5-Fluoro-4-methyl-1,3-thiazol-2-amine are predicted as follows:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, BroadN-H stretch (amine)
3100-3000WeakC-H stretch (aromatic/vinyl)
2950-2850WeakC-H stretch (methyl)
1640-1600StrongC=N stretch (thiazole ring)
1550-1500MediumN-H bend (amine)
1250-1150StrongC-F stretch
  • N-H Stretching (3400-3300 cm⁻¹): The broad absorption in this region is characteristic of the stretching vibrations of the primary amine group.

  • C=N Stretching (1640-1600 cm⁻¹): The strong absorption in this region is attributed to the stretching vibration of the endocyclic C=N bond within the thiazole ring.

  • C-F Stretching (1250-1150 cm⁻¹): A strong absorption band in this region is indicative of the C-F bond stretch, a key feature for confirming the presence of the fluorine substituent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.

m/zRelative Intensity (%)Proposed Fragment
132.02100[M]⁺
117.0045[M - CH₃]⁺
91.0130[M - CH₃ - CN]⁺
70.0025[C₃H₂FN]⁺
  • Molecular Ion Peak ([M]⁺, m/z 132.02): The peak with the highest mass-to-charge ratio corresponds to the intact molecule, confirming its molecular weight.

  • Fragmentation: The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for thiazoles involve cleavage of the ring and loss of small neutral molecules. The loss of the methyl group is a likely initial fragmentation step.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-4-methyl-1,3-thiazol-2-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the spectrometer for the chosen solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Acquire a ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum.

  • Data Acquisition:

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, scan from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Calibrate the mass analyzer.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the fragments.

cluster_workflow Spectroscopic Analysis Workflow Sample 5-Fluoro-4-methyl-1,3-thiazol-2-amine Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation & Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Figure 2: General workflow for the spectroscopic characterization of 5-Fluoro-4-methyl-1,3-thiazol-2-amine.

Conclusion

The comprehensive spectroscopic analysis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its chemical structure. The predicted data, based on established principles and comparison with related compounds, offers a reliable reference for researchers. These spectroscopic fingerprints are indispensable for quality control, reaction monitoring, and for understanding the structure-activity relationships of this important class of heterocyclic compounds in the field of drug discovery and development.

References

  • PubChem. 5-Chloro-4-methyl-1,3-thiazol-2-amine.[Link]

  • ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine Derivatives

Introduction: The Significance of Fluorinated 2-Aminothiazoles in Medicinal Chemistry The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated 2-Aminothiazoles in Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its versatile structure serves as a cornerstone in drug discovery, with derivatives exhibiting activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[3][4] The introduction of a fluorine atom onto the thiazole ring, particularly at the 5-position, can significantly enhance the metabolic stability and pharmacokinetic profile of these molecules.[5] Fluorination can block sites of oxidative metabolism, a common liability for thiazole rings that can lead to in vivo toxicity.[5] This strategic placement of fluorine makes 5-fluoro-2-aminothiazole derivatives, such as 5-Fluoro-4-methyl-1,3-thiazol-2-amine, highly valuable building blocks for the development of novel therapeutics.

This document provides a comprehensive guide for the synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine, targeting researchers, scientists, and professionals in drug development. The protocol is presented in two main stages: the synthesis of the 4-methyl-2-aminothiazole precursor via the classical Hantzsch thiazole synthesis, followed by a robust procedure for the regioselective fluorination at the 5-position.

Synthetic Strategy Overview

The synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine is approached through a two-part synthetic sequence. The initial phase involves the construction of the 4-methyl-2-aminothiazole core. This is efficiently achieved through the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thiourea.[6][7] The second phase addresses the introduction of the fluorine atom at the 5-position of the pre-formed thiazole ring. This is accomplished via an electrophilic fluorination, a method that requires initial protection of the exocyclic amino group to direct the fluorinating agent to the desired position on the heterocyclic ring.

G cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Electrophilic Fluorination Chloroacetone Chloroacetone 4-Methyl-2-aminothiazole 4-Methyl-2-aminothiazole Chloroacetone->4-Methyl-2-aminothiazole Condensation Thiourea Thiourea Thiourea->4-Methyl-2-aminothiazole 4-Methyl-2-aminothiazole_precursor 4-Methyl-2-aminothiazole Protected_Thiazole N-Boc-4-methyl-2-aminothiazole 4-Methyl-2-aminothiazole_precursor->Protected_Thiazole Boc Anhydride Fluorinated_Protected_Thiazole N-Boc-5-fluoro-4-methyl-2-aminothiazole Protected_Thiazole->Fluorinated_Protected_Thiazole n-BuLi, NFSi Final_Product 5-Fluoro-4-methyl-1,3-thiazol-2-amine Fluorinated_Protected_Thiazole->Final_Product Deprotection (HCl)

Caption: Overall synthetic workflow for 5-Fluoro-4-methyl-1,3-thiazol-2-amine.

Part 1: Synthesis of 4-Methyl-2-aminothiazole

This protocol details the synthesis of the precursor molecule, 4-methyl-2-aminothiazole, utilizing the Hantzsch thiazole synthesis. This reaction involves the condensation of chloroacetone and thiourea.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The Hantzsch synthesis of 2-aminothiazoles is a well-established reaction.[6] It commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic 2-aminothiazole ring.[7]

G Start Chloroacetone + Thiourea Intermediate1 S-Alkylation Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-Methyl-2-aminothiazole Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: Synthesis of 4-Methyl-2-aminothiazole

This procedure is adapted from a robust method published in Organic Syntheses.[8]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (moles)Quantity (grams)Quantity (mL)
Thiourea76.121.076-
Chloroacetone92.531.092.580
Water18.02--200
Sodium Hydroxide40.00-200-
Diethyl Ether74.12--300

Procedure:

  • In a 500 mL flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, suspend thiourea (76 g, 1.0 mol) in water (200 mL).

  • With stirring, add chloroacetone (92.5 g, 1.0 mol) dropwise over 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.

  • Heat the resulting yellow solution to reflux and maintain for 2 hours.

  • Cool the reaction mixture in an ice bath. While stirring, cautiously add solid sodium hydroxide (200 g) in portions, ensuring the temperature is controlled.

  • An oily upper layer will form. Separate this layer using a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether (100 mL each).

  • Combine the oily layer with the ethereal extracts and dry over solid sodium hydroxide (30 g).

  • Filter the solution to remove any tars and the drying agent.

  • Remove the diethyl ether by distillation on a steam bath.

  • Distill the residual oil under reduced pressure. Collect the fraction boiling at 130-133°C at 18 mm Hg.[8]

  • The product, 2-amino-4-methylthiazole, will solidify upon cooling to yield a crystalline solid.

Part 2: Synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine Hydrochloride

This section outlines the procedure for the introduction of a fluorine atom at the 5-position of the 4-methyl-2-aminothiazole core. The protocol involves the protection of the amino group, followed by electrophilic fluorination and subsequent deprotection. This strategy is based on a reported practical synthesis of 2-amino-5-fluorothiazole hydrochloride.[5]

Rationale for the Synthetic Approach

Direct electrophilic fluorination of 2-aminothiazoles can be challenging due to the presence of multiple nucleophilic sites. The exocyclic amino group can react with the electrophilic fluorine source.[9] Therefore, a protecting group strategy is employed. The 2-amino group is temporarily converted to a less nucleophilic carbamate, which also enhances the acidity of the proton at the 5-position, facilitating deprotonation and subsequent reaction with the electrophilic fluorine source. The C5 position is the most electron-rich carbon on the thiazole ring, making it the preferred site for electrophilic substitution.[2][10]

Experimental Protocols

Step 1: Protection of 4-Methyl-2-aminothiazole

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (moles)Quantity (grams)Quantity (mL)
4-Methyl-2-aminothiazole114.171.0114.2-
Di-tert-butyl dicarbonate (Boc₂O)218.251.1240.1-
Triethylamine (Et₃N)101.191.2121.4167
Dichloromethane (DCM)84.93--1000

Procedure:

  • Dissolve 4-methyl-2-aminothiazole (114.2 g, 1.0 mol) in dichloromethane (1000 mL) in a suitable reaction vessel.

  • Add triethylamine (121.4 g, 1.2 mol).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (240.1 g, 1.1 mol) in dichloromethane (200 mL) dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water (2 x 500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-methylthiazol-2-yl)carbamate.

Step 2: Electrophilic Fluorination

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (moles)Quantity (grams)Quantity (mL)
tert-butyl (4-methylthiazol-2-yl)carbamate214.291.0214.3-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.062.2-880
N-Fluorobenzenesulfonimide (NFSi)315.271.2378.3-
Tetrahydrofuran (THF), anhydrous72.11--2000

Procedure:

  • Dissolve tert-butyl (4-methylthiazol-2-yl)carbamate (214.3 g, 1.0 mol) in anhydrous tetrahydrofuran (2000 mL) under an inert atmosphere (nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 880 mL, 2.2 mol) dropwise, maintaining the temperature below -70°C.

  • Stir the resulting solution at -78°C for 1 hour.

  • Add a solution of N-fluorobenzenesulfonimide (378.3 g, 1.2 mol) in anhydrous tetrahydrofuran (500 mL) dropwise, again keeping the internal temperature below -70°C.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (500 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl (5-fluoro-4-methylthiazol-2-yl)carbamate.

Step 3: Deprotection to Yield 5-Fluoro-4-methyl-1,3-thiazol-2-amine Hydrochloride

Materials:

Reagent/SolventQuantity
Crude tert-butyl (5-fluoro-4-methylthiazol-2-yl)carbamateFrom previous step
Hydrochloric acid (4 M in 1,4-dioxane)1000 mL
Diethyl etherAs needed for precipitation

Procedure:

  • Dissolve the crude product from the previous step in 4 M hydrochloric acid in 1,4-dioxane (1000 mL).

  • Stir the solution at room temperature for 4 hours.

  • A precipitate will form. Add diethyl ether to facilitate further precipitation if necessary.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford 5-Fluoro-4-methyl-1,3-thiazol-2-amine hydrochloride as a solid.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The appearance of a characteristic signal in the ¹⁹F NMR spectrum confirms the successful introduction of the fluorine atom.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Melting Point (MP): To assess the purity of the crystalline products.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

Safety Precautions

  • Chloroacetone is a lachrymator and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • n-Butyllithium (n-BuLi) is a pyrophoric reagent and reacts violently with water. All manipulations must be carried out under an inert atmosphere using anhydrous solvents and proper syringe techniques.

  • N-Fluorobenzenesulfonimide (NFSi) is a powerful oxidizing and fluorinating agent. Handle with care and avoid contact with skin and eyes.

  • Hydrochloric acid is corrosive. Handle with appropriate care and PPE.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021.
  • Synthesis of 2-aminothiazole derivatives.
  • Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research. 2013.
  • Recent developments and biological activities of 2-aminothiazole deriv
  • Process for the preparation of 4-methyl-2-amino-benzothiazole.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • 2-amino-4-methylthiazole. Organic Syntheses. 1943.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. 2023.
  • Practical Synthesis of 2-Amino-5-fluorothiazole Hydrochloride. Organic Process Research & Development. 2007.
  • Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C O electrophilic centre. Journal of the Chemical Society, Perkin Transactions 1. 1983.
  • Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. BenchChem. 2025.
  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Progress in the Synthesis of 5-Aminothiazole Derivatives.
  • Thiazole. Wikipedia.
  • Three possible ways of the reaction between 2-aminothiazole and electrophiles.
  • General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Str
  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. 2004.
  • Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C O electrophilic centre. Sci-Hub.
  • 2-Amino-4-methylthiazole synthesis. ChemicalBook.
  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. The Journal of Organic Chemistry. 2016.
  • Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube. 2021.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

Sources

Application

Application Notes and Protocols for the Enzymatic Inhibition Profiling of 5-Fluoro-4-methyl-1,3-thiazol-2-amine

Introduction: The Therapeutic Potential of Thiazole Derivatives as Enzyme Inhibitors The thiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives as Enzyme Inhibitors

The thiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Derivatives of thiazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] A key mechanism through which these compounds exert their therapeutic effects is the inhibition of specific enzymes involved in critical biological pathways.[3][4][5] The unique structural features of the thiazole ring allow for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against various enzyme targets, such as kinases, proteases, and metabolic enzymes.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating 5-Fluoro-4-methyl-1,3-thiazol-2-amine as a potential enzyme inhibitor. While specific targets for this particular compound are yet to be widely established, the protocols outlined herein provide a robust framework for its characterization against any enzyme of interest. The causality behind each experimental choice is explained to ensure a thorough understanding of the principles of enzyme kinetics and inhibition.

Part 1: Initial Screening and IC50 Determination

The first step in characterizing a potential enzyme inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of an inhibitor's efficacy.[8][9] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[10]

Core Principle: The Dose-Response Relationship

The determination of IC50 is based on the principle of the dose-response relationship, where the effect of a drug on a biological system is measured at different concentrations.[11] By systematically varying the concentration of 5-Fluoro-4-methyl-1,3-thiazol-2-amine and measuring the corresponding enzyme activity, a sigmoidal curve can be generated from which the IC50 value is derived.[10]

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions: - Enzyme - Substrate - Inhibitor (Test Compound) - Assay Buffer A1 Set up reaction plate: - Negative Control (No Inhibitor) - Positive Control (Known Inhibitor) - Test Compound Dilution Series P1->A1 Dispense A2 Add Enzyme to all wells A1->A2 Fixed Concentration A3 Pre-incubate Enzyme and Inhibitor A2->A3 Allow Binding A4 Initiate reaction by adding Substrate A3->A4 Start Reaction A5 Monitor reaction progress (e.g., absorbance, fluorescence) A4->A5 Measure Signal D1 Calculate % Inhibition for each inhibitor concentration A5->D1 D2 Plot % Inhibition vs. log[Inhibitor] D1->D2 D3 Fit data to a sigmoidal dose-response curve D2->D3 D4 Determine IC50 value D3->D4

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Detailed Protocol for IC50 Determination

This protocol is a general guideline and should be optimized for the specific enzyme and substrate being investigated.

Materials:

  • 5-Fluoro-4-methyl-1,3-thiazol-2-amine

  • Target Enzyme

  • Enzyme-specific substrate

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate (e.g., clear for colorimetric assays, black for fluorescence assays)

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of 5-Fluoro-4-methyl-1,3-thiazol-2-amine in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzyme and substrate in the assay buffer. The optimal concentrations should be determined empirically, typically with the substrate concentration at or below its Michaelis constant (Km).[12]

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Negative Control (100% Activity): Assay buffer + enzyme + substrate (and solvent vehicle, e.g., DMSO).

      • Positive Control: Assay buffer + enzyme + substrate + a known inhibitor of the target enzyme.

      • Test Compound: Assay buffer + enzyme + substrate + serial dilutions of 5-Fluoro-4-methyl-1,3-thiazol-2-amine. A typical 10-point, 3-fold serial dilution is recommended to cover a wide concentration range.

  • Reaction and Measurement:

    • Add the assay buffer and the serially diluted inhibitor (or controls) to the respective wells.

    • Add the enzyme to all wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.[12]

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance, fluorescence) over time (kinetic assay) or at a single time point after a fixed incubation period (endpoint assay). The initial reaction velocity (V₀) is the most accurate measure.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_no_inhibitor - Signal_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which corresponds to the inflection point of the curve.[11]

Data Presentation: Example IC50 Data Table
Inhibitor Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.7
3.775.4
1.2352.1
0.4128.9
0.1410.5
0.0463.2
0.0150.8
0.0050.1
Calculated IC50 (µM) 1.15

Part 2: Elucidating the Mechanism of Inhibition

Once the inhibitory potency of 5-Fluoro-4-methyl-1,3-thiazol-2-amine has been established, the next critical step is to determine its mechanism of action (MOA).[12] Understanding the MOA provides valuable insights into how the inhibitor interacts with the enzyme and can guide further drug development efforts. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[14][15]

Core Principle: Michaelis-Menten Kinetics and Lineweaver-Burk Plots

The mechanism of inhibition can be elucidated by studying the effect of the inhibitor on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[16][17] This is achieved by measuring the initial reaction rates at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor.[14]

  • Michaelis-Menten Equation: Describes the relationship between the initial reaction velocity (V₀), substrate concentration ([S]), Vmax, and Km.[18]

  • Lineweaver-Burk Plot: A double reciprocal plot of 1/V₀ versus 1/[S], which linearizes the Michaelis-Menten equation, allowing for a more straightforward determination of Km and Vmax.[15]

Experimental Workflow for Mechanism of Action Studies

MOA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions: - Enzyme - Substrate (multiple concentrations) - Inhibitor (fixed concentration) - Assay Buffer A1 Set up reactions with varying substrate concentrations P1->A1 A2 Perform two sets of experiments: 1. Without Inhibitor 2. With a fixed concentration of Inhibitor A1->A2 A3 Measure initial reaction rates (V₀) for all conditions A2->A3 D1 Plot V₀ vs. [S] (Michaelis-Menten) A3->D1 D2 Plot 1/V₀ vs. 1/[S] (Lineweaver-Burk) A3->D2 D3 Determine apparent Km and Vmax in the presence and absence of inhibitor D1->D3 D2->D3 D4 Identify the mode of inhibition D3->D4

Caption: Workflow for determining the mechanism of enzyme inhibition.

Detailed Protocol for Mechanism of Action Studies

Procedure:

  • Experimental Design:

    • Based on the previously determined IC50, choose a fixed concentration of 5-Fluoro-4-methyl-1,3-thiazol-2-amine for the inhibition studies (e.g., a concentration close to the IC50 value).

    • Design a range of substrate concentrations that span from well below to well above the known or estimated Km of the enzyme (e.g., 0.1x Km to 10x Km).

  • Assay Performance:

    • Perform two parallel sets of experiments:

      • Set 1 (No Inhibitor): Measure the initial reaction velocity (V₀) at each substrate concentration in the absence of the inhibitor.

      • Set 2 (With Inhibitor): Measure the V₀ at each substrate concentration in the presence of the fixed concentration of 5-Fluoro-4-methyl-1,3-thiazol-2-amine.

    • Ensure that the enzyme concentration is kept constant across all experiments and is much lower than the substrate concentrations.[19]

  • Data Analysis and Interpretation:

    • For both datasets, plot 1/V₀ versus 1/[S] to generate Lineweaver-Burk plots.

    • Determine the apparent Vmax (y-intercept) and apparent Km (x-intercept) from both plots.

    • Compare the kinetic parameters to determine the mode of inhibition:

      • Competitive Inhibition: Vmax remains unchanged, while Km increases. The lines on the Lineweaver-Burk plot will intersect at the y-axis.[13][20]

      • Non-competitive Inhibition: Vmax decreases, while Km remains unchanged. The lines on the Lineweaver-Burk plot will intersect at the x-axis.[15]

      • Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on the Lineweaver-Burk plot will be parallel.[20]

Data Presentation: Example Kinetic Data Table
1/[S] (µM⁻¹)1/V₀ (No Inhibitor) (min/µM)1/V₀ (With Inhibitor) (min/µM)
0.10.250.40
0.20.350.60
0.40.551.00
0.80.951.80
1.01.152.20
Apparent Vmax (µM/min) 1.0 1.0
Apparent Km (µM) 10 20
Mode of Inhibition -Competitive

Part 3: Advanced Considerations and Self-Validation

To ensure the trustworthiness and robustness of the experimental data, several factors must be considered.

  • Reversibility of Inhibition: To confirm that 5-Fluoro-4-methyl-1,3-thiazol-2-amine is a reversible inhibitor, a "jump-dilution" experiment can be performed. Pre-incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture to a concentration well below the Ki.[12] A rapid recovery of enzyme activity indicates reversible inhibition.[12]

  • Time-Dependence: Assess whether the inhibition is time-dependent by varying the pre-incubation time of the enzyme and inhibitor. A change in IC50 with pre-incubation time suggests a time-dependent or irreversible mechanism.[12]

  • Substrate and Enzyme Concentrations: The measured IC50 value can be influenced by the substrate concentration.[21] Therefore, it is crucial to report the substrate concentration used in the assay. For tight-binding inhibitors, the IC50 can also be dependent on the enzyme concentration.[12]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial characterization of 5-Fluoro-4-methyl-1,3-thiazol-2-amine as an enzyme inhibitor. By following these detailed protocols, researchers can reliably determine the inhibitory potency (IC50) and elucidate the mechanism of action of this novel compound against their enzyme of interest. The emphasis on understanding the underlying principles of enzyme kinetics ensures that the generated data is both accurate and interpretable, paving the way for further investigation into the therapeutic potential of this and other thiazole derivatives.

References

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. [Link]

  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual - Mechanism of Action Assays for Enzymes. [Link]

  • MDPI. (2022, November 25). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • National Center for Biotechnology Information. (2009, May 22). 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine. [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Inhibition - Types of Inhibition. [Link]

  • National Center for Biotechnology Information. (2009, June 12). 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine. [Link]

  • PubMed. (2023, August 25). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. [Link]

  • MDPI. (2022, August 25). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Link]

  • Wikipedia. IC50. [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • ACS Publications. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

  • AK Lectures. (2015, March 14). Enzyme Kinetics of Reversible Inhibition. [Link]

  • Wikipedia. Michaelis–Menten kinetics. [Link]

  • edX. IC50 Determination. [Link]

  • National Center for Biotechnology Information. (2018, August 16). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. [Link]

  • Wikipedia. Enzyme inhibitor. [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]

  • PubMed. (2022, August 1). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. [Link]

  • AK Lectures. Enzyme Kinetics of Reversible Inhibition. [Link]

  • Khan Academy. Steady states and the Michaelis Menten equation. [Link]

  • Jack Westin. Kinetics - Control Of Enzyme Activity - MCAT Content. [Link]

  • Biochemistry Enzyme kinetics. [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • National Center for Biotechnology Information. (2017, June 28). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

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Method

Application Note: High-Throughput Screening of 5-Fluoro-4-methyl-1,3-thiazol-2-amine Libraries for Novel Kinase Inhibitors

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of compound libraries derived from the 5-Fluoro-4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of compound libraries derived from the 5-Fluoro-4-methyl-1,3-thiazol-2-amine scaffold. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This document outlines a strategic and technically robust workflow for identifying and validating potential kinase inhibitors from large chemical libraries, a class of enzymes frequently targeted in drug discovery.[2] We will delve into the rationale behind experimental design, provide detailed protocols for assay development and execution, and discuss the critical steps of data analysis, hit confirmation, and progression towards lead optimization.

Introduction: The Rationale for Screening Thiazole-Based Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with a desired biological activity.[2][3] The primary objective of HTS is to identify "hits" or "leads," which serve as the starting point for more focused drug development efforts.[4] The success of an HTS campaign is heavily reliant on the quality of the compound library and the robustness of the screening assay.

The 5-Fluoro-4-methyl-1,3-thiazol-2-amine core represents a privileged scaffold in medicinal chemistry. The thiazole ring is a common feature in many FDA-approved drugs and is known to interact with a variety of biological targets.[1] The fluorine and methyl substitutions on the core structure can be strategically modified to explore a wide chemical space, potentially leading to compounds with high affinity and selectivity for their targets. Given the prevalence of thiazole derivatives with anti-cancer and anti-inflammatory properties, a kinase-focused screen is a logical starting point for elucidating the therapeutic potential of novel libraries based on this scaffold.[1]

This application note will guide the user through a hypothetical, yet scientifically rigorous, HTS campaign to identify inhibitors of a therapeutically relevant kinase from a library of 5-Fluoro-4-methyl-1,3-thiazol-2-amine derivatives.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a few promising candidates.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Prioritization cluster_3 Phase 4: Lead Generation assay_dev Assay Development miniaturization Miniaturization (384-well) assay_dev->miniaturization Optimization validation Assay Validation (Z' > 0.5) miniaturization->validation QC primary_screen Primary HTS of Library validation->primary_screen Proceed to HTS data_analysis Data Analysis & Hit Selection primary_screen->data_analysis Single Concentration hit_picking Hit Picking data_analysis->hit_picking Select Hits confirmatory_screen Confirmatory Screen (Dose-Response) hit_picking->confirmatory_screen Re-testing ortho_assay Orthogonal Assay confirmatory_screen->ortho_assay Validation sar Preliminary SAR ortho_assay->sar Confirmed Hits hit_to_lead Hit-to-Lead sar->hit_to_lead Optimization

Caption: High-Throughput Screening Workflow.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay. For our hypothetical screen of 5-Fluoro-4-methyl-1,3-thiazol-2-amine derivatives, we will develop a biochemical kinase inhibition assay.

Principle of the Kinase Inhibition Assay

Many commercially available kinase assay kits rely on fluorescence-based detection methods, such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5] For this application note, we will describe a TR-FRET-based assay, which is known for its sensitivity and resistance to interference from fluorescent compounds.

The assay principle involves a kinase, a substrate (typically a peptide), and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The assay uses two key reagents: a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an Alexa Fluor® 647-labeled phosphosubstrate-specific antibody. When both antibodies are bound to the phosphorylated substrate, they are in close proximity, allowing for FRET to occur upon excitation of the europium donor. Inhibition of the kinase results in less phosphorylated substrate, leading to a decrease in the FRET signal.

Protocol: Assay Development and Miniaturization

The initial development of the assay is typically performed in a 96-well format to conserve reagents and is then miniaturized to a 384-well or 1536-well format for the HTS.[6]

Materials:

  • Recombinant human kinase (e.g., a relevant oncology target)

  • Kinase substrate peptide

  • ATP

  • TR-FRET detection reagents (Europium-labeled antibody and Alexa Fluor® 647-labeled antibody)

  • Assay buffer (containing a detergent like Triton X-100 to prevent compound aggregation)[2]

  • Positive control inhibitor (e.g., Staurosporine)

  • DMSO (for compound dilution)

  • 384-well, low-volume, white microplates

Protocol:

  • Enzyme Titration: Determine the optimal kinase concentration by performing a titration of the enzyme while keeping the substrate and ATP concentrations constant. The goal is to find a kinase concentration that yields a robust signal-to-background ratio.

  • Substrate and ATP Km Determination: Determine the Michaelis-Menten constant (Km) for both the substrate and ATP. For the HTS, it is generally recommended to use substrate and ATP concentrations at or near their Km values to ensure that the assay is sensitive to competitive inhibitors.

  • Miniaturization to 384-well Format: Adapt the optimized assay conditions to a lower volume in a 384-well plate.[6] This involves adjusting reagent volumes and ensuring that the dispensing and mixing steps are accurate and reproducible using automated liquid handlers.[4]

  • Z'-Factor Determination: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[6] It is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

    • Negative Control: Wells containing all assay components except the test compound (DMSO vehicle control).

    • Positive Control: Wells containing a known inhibitor of the kinase at a concentration that gives maximal inhibition.

    The Z'-factor is calculated as follows: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    Where SD is the standard deviation. A consistently high Z'-factor is a prerequisite for initiating the primary screen.[6]

Phase 2: The Primary High-Throughput Screen

Once the assay has been validated, the primary screen of the 5-Fluoro-4-methyl-1,3-thiazol-2-amine library can commence.

Library Preparation and Plating

The compound library, typically stored at a high concentration in DMSO, is diluted to the desired screening concentration (e.g., 10 µM) in assay plates.[6][7] Automated liquid handling systems are essential for this process to ensure accuracy and minimize variability.[4]

Protocol: Primary HTS
  • Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound from the library source plates to the 384-well assay plates.

  • Reagent Addition: Add the kinase, substrate, and ATP to the assay plates using a multi-channel dispenser.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the TR-FRET detection reagents and incubate for another 60 minutes.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader.

Data Analysis and Hit Selection

The raw data from the plate reader is normalized to the in-plate controls. A common method for hit selection is to set a threshold based on the standard deviation of the negative controls.[6] For example, compounds that inhibit the kinase activity by more than three times the standard deviation of the negative control are considered "hits".

Data Presentation: Example Primary HTS Results

Parameter Value
Library Size100,000 compounds
Screening Concentration10 µM
Hit Threshold>50% Inhibition
Initial Hit Rate1.2%
Number of Initial Hits1,200

Phase 3: Hit Confirmation and Prioritization

The initial hits from the primary screen are subjected to a series of confirmatory and secondary assays to eliminate false positives and prioritize the most promising compounds.[2]

Hit Picking and Dose-Response Analysis

The initial hits are "cherry-picked" from the library plates and re-tested in a dose-response format to determine their potency (IC50).[8] This step is crucial for confirming the activity of the hits and ranking them based on their potency.

Protocol: Dose-Response Assay

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Perform the kinase inhibition assay as described for the primary screen, but with the varying concentrations of the hit compounds.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assays

To further validate the hits and rule out assay-specific artifacts, it is essential to test them in an orthogonal assay.[2] This is an assay that measures the same biological activity but uses a different detection technology. For example, if the primary screen was a TR-FRET assay, an orthogonal assay could be a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Data Presentation: Example Hit Confirmation Data
Compound ID Primary Screen (% Inhibition) Confirmatory IC50 (µM) Orthogonal Assay IC50 (µM) Status
Thiazole-00165.22.53.1Confirmed Hit
Thiazole-00278.90.81.2Confirmed Hit
Thiazole-00355.1>50>50False Positive
Thiazole-00492.40.150.22High-Priority Hit

Phase 4: Towards Lead Optimization

The confirmed hits provide the starting point for lead optimization, a process that involves medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of the compounds.

Preliminary Structure-Activity Relationship (SAR) Analysis

The data from the dose-response assays of the confirmed hits can be used to establish a preliminary Structure-Activity Relationship (SAR).[6] This involves analyzing how small changes in the chemical structure of the 5-Fluoro-4-methyl-1,3-thiazol-2-amine derivatives affect their inhibitory activity. This analysis can provide valuable insights for designing more potent and selective analogs.

SAR_Logic cluster_0 Confirmed Hits cluster_1 Structural Analysis cluster_2 SAR Insights cluster_3 Next Steps Hit1 Hit 1 IC50 = 2.5 µM R_group_analysis Analyze R-group substitutions Hit1->R_group_analysis Hit2 Hit 2 IC50 = 0.8 µM Hit2->R_group_analysis Hit3 Hit 3 IC50 = 0.15 µM Hit3->R_group_analysis Potency_drivers Identify key functional groups for potency R_group_analysis->Potency_drivers Core_modification Consider core modifications Selectivity_pockets Hypothesize interactions with selectivity pockets Core_modification->Selectivity_pockets Analog_synthesis Synthesize focused library of analogs Potency_drivers->Analog_synthesis Selectivity_pockets->Analog_synthesis Lead_optimization Initiate Lead Optimization Analog_synthesis->Lead_optimization

Caption: Logic flow for preliminary SAR analysis.

Hit-to-Lead and Beyond

The most promising hit series are then advanced to the hit-to-lead stage, where medicinal chemists synthesize and test new analogs to improve their pharmacological properties.[6] This iterative process aims to develop a lead compound with the desired potency, selectivity, and pharmacokinetic profile for further preclinical development.

Conclusion

The high-throughput screening of 5-Fluoro-4-methyl-1,3-thiazol-2-amine libraries offers a promising avenue for the discovery of novel kinase inhibitors. A well-designed and rigorously executed HTS campaign, as outlined in this application note, is critical for identifying high-quality hits that can be successfully progressed through the drug discovery pipeline. The principles and protocols described herein provide a solid framework for researchers to embark on their own screening endeavors with this versatile chemical scaffold.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Wikipedia. High-throughput screening. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, May 19). MDPI. Retrieved from [Link]

  • Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). LinkedIn. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2013, January). ResearchGate. Retrieved from [Link]

  • 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). NIH. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Blay, V., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved from [Link]

  • LabKey. (2024, June 27). Hit Picking vs. Hit Selection: What's the Difference?. Retrieved from [Link]

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Application

Application Notes and Protocols for In Vivo Experimental Models of 5-Fluoro-4-methyl-1,3-thiazol-2-amine

Introduction: Unveiling the Therapeutic Potential of 5-Fluoro-4-methyl-1,3-thiazol-2-amine The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 5-Fluoro-4-methyl-1,3-thiazol-2-amine

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities.[1][2] Derivatives of 2-aminothiazole are of particular interest, demonstrating a spectrum of pharmacological effects including anticancer, anti-inflammatory, and neuroprotective properties. The subject of this guide, 5-Fluoro-4-methyl-1,3-thiazol-2-amine, is a novel compound belonging to this promising class. While specific in vivo data for this particular molecule is not yet extensively documented, its structural features—a fluorinated thiazole ring—suggest a strong potential for potent biological activity. Fluorination is a common strategy in drug design to enhance metabolic stability and binding affinity. This document provides a comprehensive guide for researchers to explore the therapeutic potential of 5-Fluoro-4-methyl-1,3-thiazol-2-amine through a series of well-established in vivo experimental models. The protocols herein are designed to rigorously evaluate its potential anticancer, anti-inflammatory, and neuroprotective efficacy.

Ethical Considerations in Animal Research: The 3Rs Principle

All in vivo experimentation must be conducted with the highest ethical standards. The principles of the 3Rs—Replacement, Reduction, and Refinement—should be the guiding framework for all studies.[3]

  • Replacement: Use of non-animal methods whenever possible. The in vivo studies proposed here should be preceded by comprehensive in vitro screening to establish a strong rationale for animal testing.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data. Careful experimental design and statistical power analysis are crucial.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, humane endpoints, and providing a suitable environment.

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[3][4][5][6]

Formulation Development for In Vivo Administration

A significant hurdle in the preclinical evaluation of novel small molecules is often their poor aqueous solubility.[7][8] Thiazole derivatives can be lipophilic, necessitating careful formulation to ensure adequate bioavailability for in vivo studies.[9]

Initial Solubility Assessment:

The solubility of 5-Fluoro-4-methyl-1,3-thiazol-2-amine should be determined in a range of pharmaceutically acceptable vehicles.

Common Formulation Strategies for Poorly Soluble Compounds:

Formulation StrategyDescriptionKey Considerations
Suspension The compound is milled to a fine powder and suspended in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).Particle size distribution is critical for dissolution and absorption.
Solution The compound is dissolved in a suitable solvent or co-solvent system (e.g., DMSO, PEG400, ethanol).Potential for precipitation upon dilution in the GI tract. Toxicity of the solvent must be considered.
Lipid-Based Formulations The compound is dissolved in oils, surfactants, or a mixture thereof, such as in a Self-Emulsifying Drug Delivery System (SEDDS).[8]Can enhance lymphatic absorption and bypass first-pass metabolism.
Nanocrystals The particle size of the drug is reduced to the nanometer range, which significantly increases the surface area for dissolution.[9]Requires specialized equipment for production.

The choice of formulation will depend on the physicochemical properties of the compound and the intended route of administration.[7] For initial screening, a simple suspension or solution is often employed.

Proposed In Vivo Experimental Models

Based on the known biological activities of thiazole derivatives, the following in vivo models are proposed to evaluate the therapeutic potential of 5-Fluoro-4-methyl-1,3-thiazol-2-amine.

Anticancer Activity: Murine Xenograft Model

Rationale for Model Selection:

Thiazole derivatives have demonstrated significant anticancer activity in both in vitro and in vivo models.[3][5][10][11] The murine xenograft model, where human tumor cells are implanted into immunodeficient mice, is a gold-standard preclinical model for evaluating the efficacy of novel anticancer agents.[2][12][13]

Experimental Workflow Diagram:

xenograft_workflow cluster_prep Preparation cluster_animal Animal Procedure cluster_analysis Data Analysis cell_culture Human Cancer Cell Culture (e.g., MCF-7, A549) implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation compound_prep Compound Formulation treatment Treatment Administration (e.g., PO, IP) compound_prep->treatment acclimatization Acclimatization of Immunodeficient Mice acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization randomization->treatment tumor_measurement Tumor Volume & Body Weight Measurement treatment->tumor_measurement Regularly endpoint Humane Endpoint/ Study Termination tumor_measurement->endpoint tissue_collection Tumor & Organ Collection endpoint->tissue_collection ex_vivo_analysis Ex Vivo Analysis (Histology, Biomarkers) tissue_collection->ex_vivo_analysis carrageenan_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis animal_acclimatization Acclimatization of Rats/Mice baseline_measurement Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement compound_prep Compound Formulation treatment_admin Compound/Vehicle Administration compound_prep->treatment_admin baseline_measurement->treatment_admin carrageenan_injection Subplantar Carrageenan Injection (1%) treatment_admin->carrageenan_injection 30-60 min post-treatment post_injection_measurement Paw Volume Measurement at 1, 2, 3, 4 hours carrageenan_injection->post_injection_measurement calculate_edema Calculate Paw Edema Volume post_injection_measurement->calculate_edema calculate_inhibition Calculate Percentage Inhibition of Edema calculate_edema->calculate_inhibition statistical_analysis Statistical Analysis calculate_inhibition->statistical_analysis

Caption: Carrageenan-Induced Paw Edema Workflow.

Detailed Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice, fasted overnight with free access to water.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or Diclofenac), and test groups for 5-Fluoro-4-methyl-1,3-thiazol-2-amine at different doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. [14]4. Compound Administration: Administer the formulated compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After a specific absorption time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw. [15][16]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection. [15]7. Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Summary Table:

ParameterDescription
Animal Strain Wistar rats or Swiss albino mice
Carrageenan Concentration 1% in saline
Vehicle To be determined based on formulation
Positive Control Indomethacin (10 mg/kg) or Diclofenac (20 mg/kg)
Dose Levels of Test Compound e.g., 10, 30, 100 mg/kg
Route of Administration PO or IP
Measurement Time Points 0, 1, 2, 3, 4 hours post-carrageenan
Primary Endpoint Paw volume
Neuroprotective Activity: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Rationale for Model Selection:

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. [17][18]The LPS-induced neuroinflammation model in rodents is a widely accepted model to study the mechanisms of neuroinflammation and to screen for potential anti-neuroinflammatory agents. [19][20]Thiazole derivatives have shown promise in modulating inflammatory pathways in the central nervous system. [9][20][21] Experimental Workflow Diagram:

lps_workflow cluster_prep Pre-treatment & Induction cluster_assessment Assessment cluster_analysis Ex Vivo Analysis animal_acclimatization Acclimatization of Mice pre_treatment Pre-treatment with Compound or Vehicle (e.g., 7 days) animal_acclimatization->pre_treatment lps_injection LPS Injection (IP) pre_treatment->lps_injection behavioral_tests Behavioral Tests (e.g., Open Field, Morris Water Maze) lps_injection->behavioral_tests 24h post-LPS euthanasia Euthanasia & Brain Collection behavioral_tests->euthanasia biochemical_assays Biochemical Assays (e.g., Cytokine ELISA, Western Blot) euthanasia->biochemical_assays histology Immunohistochemistry (e.g., Iba1, GFAP) euthanasia->histology

Caption: LPS-Induced Neuroinflammation Workflow.

Detailed Protocol:

  • Animal Model: Use adult C57BL/6 mice.

  • Grouping and Pre-treatment: Divide animals into groups: saline control, LPS + vehicle, and LPS + test compound at different doses. Pre-treat the animals with the compound or vehicle for a specified period (e.g., 7 days) prior to LPS administration.

  • Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). [22]4. Behavioral Assessment: 24 hours after LPS injection, conduct behavioral tests to assess for sickness behavior, anxiety, and cognitive deficits (e.g., open field test, elevated plus maze, Morris water maze).

  • Tissue Collection: At a predetermined time point post-LPS injection (e.g., 24-48 hours), euthanize the mice and perfuse with saline. Collect the brains and dissect specific regions like the hippocampus and cortex.

  • Ex Vivo Analysis:

    • Biochemical Assays: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA. Western blotting can be used to assess the expression of inflammatory proteins (e.g., COX-2, iNOS).

    • Immunohistochemistry: Use brain sections for immunohistochemical staining of microglial (Iba1) and astrocyte (GFAP) activation markers.

Data Summary Table:

ParameterDescription
Animal Strain C57BL/6 mice
LPS Dose 1-5 mg/kg, IP
Vehicle To be determined based on formulation
Pre-treatment Duration e.g., 7 days
Dose Levels of Test Compound e.g., 10, 30, 100 mg/kg
Behavioral Tests Open field, elevated plus maze, etc.
Biochemical Endpoints TNF-α, IL-1β, IL-6, COX-2, iNOS
Histological Endpoints Iba1, GFAP expression

Potential Challenges and Considerations

Metabolism and Toxicity:

Thiazole-containing compounds can undergo metabolism by cytochrome P450 enzymes to form reactive metabolites. [8][22]These reactive metabolites have the potential to cause toxicity through covalent binding to cellular macromolecules. [8]It is therefore crucial to conduct preliminary in vitro metabolism studies and in vivo toxicity assessments. Monitoring liver enzymes and conducting histopathological examination of major organs should be a part of the in vivo studies.

Conclusion

5-Fluoro-4-methyl-1,3-thiazol-2-amine represents a promising scaffold for the development of new therapeutics. The in vivo models and protocols detailed in this guide provide a robust framework for a systematic evaluation of its potential anticancer, anti-inflammatory, and neuroprotective activities. A thorough understanding of its formulation, pharmacokinetics, and potential toxicity will be critical for its successful translation.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). PubMed Central. Available at: [Link]

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  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Available at: [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (2020). PubMed Central. Available at: [Link]

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  • Ethical considerations regarding animal experimentation. (2017). PubMed Central. Available at: [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2020). PLOS One. Available at: [Link]

  • Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice. (2021). PubMed Central. Available at: [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022). Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • Ethical Principles and Guidelines for Experiments on Animals. (2005). Krebsliga. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Murine Xenograft Models as Preclinical Tools in Endometrial Cancer Research. (2021). MDPI. Available at: [Link]

  • Ethics in Animal Experimentation. CCAC. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). PubMed Central. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (2006). Future4200. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. Available at: [Link]

  • Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea. (2022). MDPI. Available at: [Link]

  • Graphs (a) and (b) showed carrageenan‐induced paw edema activity of the... (2022). ResearchGate. Available at: [Link]

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  • Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation. (2022). MDPI. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Instability of 5-Fluoro-4-methyl-1,3-thiazol-2-amine in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-4-methyl-1,3-thiazol-2-amine. This guide is designed to provide in-depth troubleshooting assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-4-methyl-1,3-thiazol-2-amine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in various experimental assays. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Addressing Instability of 5-Fluoro-4-methyl-1,3-thiazol-2-amine

This section is structured in a question-and-answer format to directly address common challenges encountered during the handling and testing of 5-Fluoro-4-methyl-1,3-thiazol-2-amine.

Q1: My assay results with 5-Fluoro-4-methyl-1,3-thiazol-2-amine are inconsistent and not reproducible. What could be the underlying cause?

Inconsistent results are often the first sign of compound instability. 5-Fluoro-4-methyl-1,3-thiazol-2-amine, like many 2-aminothiazole derivatives, can be susceptible to degradation under certain assay conditions.[1][2] The primary factors to investigate are:

  • Hydrolytic Instability: The thiazole ring can be susceptible to hydrolysis, particularly at non-neutral pH.[3]

  • Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can be accelerated by certain buffer components or exposure to air.[1][4]

  • Reactivity of the 2-Amino Group: The exocyclic amino group can react with electrophilic components in your assay, such as aldehydes or reactive carbonyls, to form Schiff bases or other adducts.[5]

  • Photodegradation: Exposure to light, especially UV, can induce degradation of the thiazole ring.

The fluorine atom at the 5-position, being strongly electron-withdrawing, can influence the electronic properties of the thiazole ring and the basicity of the 2-amino group.[5][6] While this may enhance metabolic stability in some contexts, it can also alter its reactivity profile in vitro.[2][5]

Q2: I suspect my compound is degrading in the assay buffer. How can I confirm this and what are the likely degradation pathways?

Confirming degradation requires a systematic approach. A forced degradation study is the most direct way to identify potential liabilities. This involves subjecting the compound to a range of stress conditions and analyzing for the appearance of degradation products.

Likely Degradation Pathways:

  • Hydrolysis: Under acidic or basic conditions, the thiazole ring may undergo cleavage.

  • Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, altering the compound's properties. The presence of oxidizing agents in the buffer or dissolved oxygen can drive this process.[4]

  • Dimerization/Polymerization: Under certain conditions, reactive intermediates formed during degradation could lead to the formation of dimers or polymers.

The following diagram illustrates a potential degradation pathway for a 2-aminothiazole derivative.

G Compound 5-Fluoro-4-methyl- 1,3-thiazol-2-amine Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis pH Oxidation Oxidation (e.g., H2O2) Compound->Oxidation Oxidizing agents Photodegradation Photodegradation (UV light) Compound->Photodegradation Light Degradation_Products_H Ring-opened products Hydrolysis->Degradation_Products_H Degradation_Products_O Sulfoxide/ Sulfone Oxidation->Degradation_Products_O Degradation_Products_P Photoproducts Photodegradation->Degradation_Products_P

Caption: Potential degradation pathways for 5-Fluoro-4-methyl-1,3-thiazol-2-amine.

Q3: My compound shows activity in a primary screen, but this is not confirmed in follow-up assays. Could this be an assay artifact?

This is a critical question, as 2-aminothiazole derivatives are known to be potential Pan-Assay Interference Compounds (PAINS).[7][8][9][10] PAINS are compounds that appear as "hits" in multiple assays through non-specific mechanisms, rather than by specifically interacting with the intended biological target.

Mechanisms of Assay Interference by 2-Aminothiazoles:

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Reactivity: The 2-amino group or the thiazole ring itself can react covalently with proteins in the assay, leading to non-specific inhibition.

  • Redox Activity: The compound may participate in redox cycling, generating reactive oxygen species that can interfere with assay components.

  • Fluorescence Interference: Some thiazole derivatives can be fluorescent, which can interfere with fluorescence-based assay readouts.

It is crucial to perform control experiments to rule out these possibilities.

Frequently Asked Questions (FAQs)

  • What is the optimal pH range for storing and using 5-Fluoro-4-methyl-1,3-thiazol-2-amine?

    • It is recommended to maintain a pH range of 6.0-7.5. Strongly acidic or basic conditions should be avoided to minimize the risk of hydrolysis.

  • Are there any common assay reagents that are incompatible with this compound?

    • Avoid strong oxidizing and reducing agents. Be cautious with buffers containing reactive aldehydes. The compatibility with high concentrations of thiols like DTT should be experimentally verified, as the 2-amino group could potentially react.

  • How should I prepare my stock solutions to maximize stability?

    • Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. Store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect stock solutions from light.

  • Could the fluorine substituent be a source of instability?

    • While fluorination often enhances metabolic stability, it can also create liabilities.[2] In some biological systems, enzymatic defluorination can occur, leading to reactive metabolites.[11] For in vitro assays, the primary effect of the fluorine atom is its strong electron-withdrawing nature, which will decrease the basicity of the 2-amino group.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation products of 5-Fluoro-4-methyl-1,3-thiazol-2-amine under various stress conditions.

Materials:

  • 5-Fluoro-4-methyl-1,3-thiazol-2-amine

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC-UV/MS system

  • pH meter

  • UV lamp (254 nm and 365 nm)

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.[12]

  • Photodegradation: Expose a solution of the compound (100 µg/mL) to UV light (254 nm and 365 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by HPLC-UV/MS. Compare the chromatograms of the stressed samples with a control sample (compound in solvent at room temperature). Look for the appearance of new peaks (degradants) and a decrease in the area of the parent compound peak.

Protocol 2: Assay for Compound Aggregation

Objective: To determine if 5-Fluoro-4-methyl-1,3-thiazol-2-amine forms aggregates at the concentrations used in the assay.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Assay buffer

  • 5-Fluoro-4-methyl-1,3-thiazol-2-amine

Procedure:

  • Prepare a series of concentrations of the compound in the assay buffer, bracketing the concentrations used in your experiments.

  • Analyze each sample by DLS to determine the particle size distribution.

  • The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule is indicative of aggregation.

The following workflow can guide your troubleshooting process:

G Start Inconsistent Assay Results Check_Purity Verify Compound Purity and Identity (LC-MS, NMR) Start->Check_Purity Forced_Degradation Perform Forced Degradation Study (pH, Oxidation, Light, Temp) Check_Purity->Forced_Degradation Degradation_Observed Degradation Observed? Forced_Degradation->Degradation_Observed Optimize_Conditions Optimize Assay Conditions (pH, Buffer, Light Protection) Degradation_Observed->Optimize_Conditions Yes PAINS_Check Investigate PAINS Behavior Degradation_Observed->PAINS_Check No End Reliable Assay Data Optimize_Conditions->End Aggregation_Assay Aggregation Assay (DLS) PAINS_Check->Aggregation_Assay Covalent_Binding_Assay Covalent Binding Assay (Mass Spec) PAINS_Check->Covalent_Binding_Assay Redox_Assay Redox Activity Assay PAINS_Check->Redox_Assay Artifact_Confirmed Artifact Confirmed? Aggregation_Assay->Artifact_Confirmed Covalent_Binding_Assay->Artifact_Confirmed Redox_Assay->Artifact_Confirmed Modify_Compound Consider Structural Modification Artifact_Confirmed->Modify_Compound Yes Artifact_Confirmed->End No Modify_Compound->End

Caption: Troubleshooting workflow for assay instability.

Data Summary

Potential Issue Key Contributing Factors Recommended Action
Hydrolysis Extreme pH (acidic or basic)Maintain buffer pH between 6.0 and 7.5
Oxidation Presence of oxidizing agents, exposure to airDegas buffers, consider adding antioxidants (use with caution)
Photodegradation Exposure to UV or ambient lightWork in low-light conditions, use amber vials
Compound Aggregation High compound concentration, low solubilityDetermine critical aggregation concentration, add non-ionic detergents (e.g., Tween-20) with caution
Covalent Reactivity Electrophilic components in assay, reactive nature of the 2-amino groupPre-incubate compound with assay components and analyze by mass spectrometry to detect adduct formation

References

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate.[Link]

  • Wierzejewska, M., & Panek, J. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(9), 2621. [Link]

  • Aghajan, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Cancer Cell International, 21(1), 44. [Link]

  • Krystof, V., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(5), 1449. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.[Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

  • Der Pharma Chemica. (2016). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 8(19), 21-26. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[Link]

  • Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives.[Link]

  • Wikipedia. (n.d.). Thiazole.[Link]

  • National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.[Link]

  • National Center for Biotechnology Information. (2022). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma.[Link]

  • MDPI. (2021). Improved Photostability in Fluorinated 2D Perovskite Single Crystals.[Link]

  • Wikipedia. (n.d.). Thiazole.[Link]

  • National Center for Biotechnology Information. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders.[Link]

  • National Center for Biotechnology Information. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations.[Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.[Link]

  • ACS Publications. (2019). The Dark Side of Fluorine.[Link]

  • IntechOpen. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.[Link]

  • Marin Biologic Laboratories. (2024). Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets.[Link]

  • MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.[Link]

  • ResearchGate. (2025). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold.[Link]

  • Taylor & Francis Online. (2016). 2016 White Paper on Recent Issues in Bioanalysis: Focus on Biomarker Assay Validation (BAV) (Part 1...[Link]

  • ResearchGate. (2014). Fluorine in heterocyclic chemistry.[Link]

  • National Center for Biotechnology Information. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.[Link]

  • University of Bristol. (n.d.). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion.[Link]

  • Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.[Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities.[Link]

  • National Center for Biotechnology Information. (2020). Methods for the discovery of small molecules to monitor and perturb the activity of the human proteasome.[Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.[Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS).[Link]

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations.[Link]

  • SciSpace. (n.d.). Pan-assay interference compounds.[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine

Welcome to the technical support center for the synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-4-methyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the recommended protocols to ensure the integrity and success of your experiments.

The primary and most reliable method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea.[1] For the target molecule, 5-Fluoro-4-methyl-1,3-thiazol-2-amine, the key precursors are thiourea and an appropriate α-halo-fluorinated ketone.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The fundamental reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

Hantzsch_Synthesis cluster_reactants Reactants cluster_products Products R1 Thiourea Plus + R1->Plus R2 α-Halo-fluoroketone I1 Thiouronium Salt (Intermediate) R2->I1 Sₙ2 Attack Plus->R2 I2 Hydroxythiazoline (Intermediate) I1->I2 Intramolecular Cyclization P 5-Fluoro-4-methyl- 1,3-thiazol-2-amine I2->P Dehydration H2O H₂O P->H2O (-H₂O) HX HX P->HX (-HX)

Caption: Idealized workflow for the Hantzsch synthesis of the target 2-aminothiazole.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each Q&A provides a diagnosis of the problem, explains the underlying chemistry, and offers a validated solution.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields are a frequent issue and can typically be attributed to one of three factors: incomplete reaction, competing side reactions, or product loss during workup and purification.

Analysis and Solution:

  • Incomplete Reaction: The Hantzsch synthesis, while generally efficient, can be sensitive to reaction conditions.[1] The rate of reaction is influenced by temperature, solvent, and the concentration of reactants.

    • Recommendation: Ensure the reaction is heated sufficiently. Refluxing in a suitable solvent like ethanol is a common practice that provides the necessary activation energy for the cyclization and dehydration steps.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting α-haloketone spot has been consumed.

  • Side Reactions: Several side reactions can compete with the desired thiazole formation, consuming starting materials and generating impurities.[4]

    • Recommendation: See Q2 for a detailed breakdown of specific side reactions. Controlling stoichiometry is critical. Using a slight excess (1.1 to 1.5 equivalents) of thiourea can help drive the reaction to completion but a large excess may complicate purification.

  • Product Loss During Workup: The 2-aminothiazole product is basic and can form salts.[5] During aqueous workup, improper pH control can lead to the product remaining dissolved in the aqueous phase.

    • Recommendation: After the reaction, the mixture is often acidic due to the formation of HX (e.g., HBr, HCl). It is crucial to neutralize the mixture carefully with a base like sodium carbonate or sodium bicarbonate to a pH of 7-8.[5] This deprotonates the aminothiazole salt, causing the neutral, less water-soluble product to precipitate, allowing for collection by filtration.

Optimized Reaction Conditions Summary:

Parameter Recommended Condition Rationale
Solvent Absolute Ethanol Good solubility for reactants, suitable boiling point for reflux.[3]
Temperature Reflux (approx. 78°C) Provides sufficient energy for cyclization and dehydration.
Thiourea Stoichiometry 1.1 - 1.5 equivalents Drives reaction to completion without excessive excess.

| Workup pH | 7 - 8 | Ensures the product is in its neutral form for precipitation/extraction.[5] |

Q2: I'm observing significant impurities in my crude product by LC-MS and ¹H NMR. What are the most probable side products?

The formation of impurities is most often due to the reactivity of the starting materials and intermediates. The two most common side reactions in Hantzsch synthesis are the formation of an imidothioate intermediate leading to undesired products and the self-condensation of the α-haloketone.

Side Reaction A: Isomer Formation (Iminothiazoline)

Under strongly acidic conditions, the cyclization can proceed differently. Instead of the exocyclic amine (aminothiazole), a tautomeric isomer, a 2-imino-2,3-dihydrothiazole (iminothiazoline), can be formed.[6] This occurs when N-substituted thioureas are used, but can also be a minor pathway with unsubstituted thiourea under certain conditions.

  • Mechanism: Protonation can occur on different nitrogen atoms of the thiourea, leading to different cyclization pathways.

  • Mitigation: This is generally avoided by running the reaction under neutral or slightly basic conditions, or by ensuring the final workup involves neutralization.[6] Standard reflux in ethanol is typically sufficient to favor the desired 2-aminothiazole product.

Side Reaction B: Dimerization and Nitrile Formation

A critical competing pathway involves the formation of an imidothioate intermediate from the initial S-alkylated thiourea.[4] This intermediate can undergo elimination to form a nitrile and a thiol, or it can cyclize to form a thiazoline ring, which is the productive pathway.

  • Mechanism: If a base is present or if the reaction conditions promote elimination, the intermediate can fragment rather than cyclize. This is a known competing pathway for the Eschenmoser coupling reaction, which shares a similar intermediate.[4]

  • Mitigation: Avoid the use of strong bases during the initial condensation step. The reaction is typically self-catalyzed by the slightly basic nature of thiourea or run neat. The use of a protic solvent like ethanol helps to stabilize the intermediates and favor the cyclization pathway.

Competing_Pathways Start Thiourea + α-Haloketone Intermediate S-Alkylated Thiouronium Intermediate Start->Intermediate Path1 Desired Pathway: Intramolecular Cyclization Intermediate->Path1 Protic Solvent (Favored) Path2 Side Reaction Pathway: Base-Catalyzed Elimination Intermediate->Path2 Strong Base (Disfavored) Product 2-Aminothiazole Path1->Product SideProduct Nitrile + Thiol Products Path2->SideProduct

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Novel Kinase Inhibitors

A Guide for Researchers Using FMTA (5-Fluoro-4-methyl-1,3-thiazol-2-amine), a Novel Kinase Inhibitor Welcome to the technical support center for FMTA. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers Using FMTA (5-Fluoro-4-methyl-1,3-thiazol-2-amine), a Novel Kinase Inhibitor

Welcome to the technical support center for FMTA. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for identifying, understanding, and minimizing the off-target effects of novel small molecule inhibitors like FMTA. While FMTA is a promising new agent, ensuring that its observed biological effects are due to its intended on-target activity is critical for successful research and development.[1][2]

Off-target effects, where a drug interacts with unintended molecules, can lead to misinterpretation of data, unexpected toxicity, and costly failures in later stages of drug development.[3][4] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you build confidence in your results and de-risk your research program.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with FMTA.

Issue 1: Unexpected or Contradictory Cellular Phenotype

Scenario: You observe a potent effect on cell viability or another phenotype (e.g., apoptosis, cell cycle arrest) at a concentration much lower than the biochemical IC50 for your primary target kinase (Target-X).

Possible Cause: This discrepancy often points to potent off-target effects. The observed phenotype might be driven by FMTA inhibiting one or more other kinases or proteins that are critical for the cell's survival.[5] It's a common issue that a drug's efficacy can be due to off-target interactions rather than its intended mechanism.[5]

Troubleshooting Steps:

  • Perform a Broad Kinase Selectivity Screen:

    • Rationale: To understand the full spectrum of kinases inhibited by FMTA.

    • Action: Submit FMTA for profiling against a large panel of recombinant kinases (e.g., >300 kinases) at a fixed concentration (e.g., 1 µM). This will provide a global view of its selectivity.[6][7]

    • Interpretation: Look for kinases that are inhibited by >90% at the screening concentration. These are your primary off-target suspects.

  • Use a Structurally Unrelated Negative Control:

    • Rationale: To ensure the observed phenotype is not an artifact of the chemical scaffold.

    • Action: Synthesize or purchase an analog of FMTA that is structurally similar but predicted to be inactive against Target-X and known off-targets.[8][9]

    • Interpretation: If the negative control does not produce the phenotype, it increases confidence that the activity is due to specific interactions of FMTA.[9][10]

  • Conduct a Genetic "Rescue" Experiment:

    • Rationale: To definitively link the phenotype to the inhibition of Target-X.[2][11]

    • Action: In your cell line, knock down Target-X using siRNA or CRISPR. Then, introduce a version of Target-X that is resistant to FMTA (e.g., by mutating the drug-binding site).

    • Interpretation: If FMTA no longer has an effect in cells expressing the resistant Target-X, it strongly suggests the phenotype is on-target. If the effect persists, it's likely off-target.[2]

Issue 2: Discrepancy Between Biochemical and Cellular Potency

Scenario: FMTA is potent against purified Target-X in a biochemical assay (e.g., low nanomolar IC50), but requires much higher concentrations (e.g., micromolar) to show an effect in a cell-based assay measuring Target-X activity.

Possible Causes:

  • Poor cell permeability of FMTA.

  • High intracellular ATP concentrations competing with FMTA for the kinase's binding site.[12]

  • Rapid metabolism or efflux of FMTA from the cells.

Troubleshooting Steps:

  • Verify Target Engagement in Cells with CETSA:

    • Rationale: The Cellular Thermal Shift Assay (CETSA) directly measures whether a drug is binding to its target in intact cells.[13][14][15] Ligand binding stabilizes the target protein, increasing its melting temperature.[15][16]

    • Action: Treat cells with varying concentrations of FMTA, heat the cells to denature unbound proteins, and then quantify the amount of soluble (non-denatured) Target-X.[14][17]

    • Interpretation: A dose-dependent increase in the thermal stability of Target-X confirms that FMTA is entering the cells and binding to its intended target.[16]

  • Assess Cell Permeability:

    • Rationale: To determine if the compound is efficiently crossing the cell membrane.

    • Action: Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.

  • Adjust Biochemical Assay Conditions:

    • Rationale: To better mimic the cellular environment.

    • Action: Re-run the biochemical kinase assay using a high concentration of ATP (e.g., 1-5 mM) to better reflect intracellular levels.

    • Interpretation: A rightward shift in the IC50 value under high ATP conditions is expected for ATP-competitive inhibitors and can help explain the need for higher doses in cells.[12]

Frequently Asked Questions (FAQs)

Q1: My kinase selectivity profile for FMTA came back with several potential off-targets. What should I do next?

A1: Prioritize the off-targets for further investigation based on two criteria:

  • Potency: Focus on kinases that are inhibited with a potency similar to or greater than your primary target, Target-X.

  • Biological Relevance: Investigate whether these off-target kinases are expressed in your experimental cell lines and if their inhibition is known to cause the phenotype you are observing. Use resources like the Gene Ontology (GO) database or literature searches to understand their function.

Once prioritized, you can use orthogonal approaches to validate these off-targets. For example, use a known selective inhibitor for the off-target kinase to see if it phenocopies the effect of FMTA. Also, knocking down the off-target kinase using siRNA or CRISPR can help determine its contribution to the observed phenotype.[18]

Q2: How can I be sure the effects of FMTA are not due to general toxicity?

A2: This is a critical question. The use of a structurally related, inactive negative control is one of the best ways to address this.[8][19] If this control compound, used at the same concentrations as FMTA, does not cause the same cellular effects, it suggests the phenotype is not due to non-specific toxicity related to the chemical scaffold. Additionally, performing dose-response curves for multiple endpoints can be informative. On-target effects will typically occur within a specific concentration range, while general toxicity may only appear at much higher concentrations.

Q3: What is the difference between in-vitro and in-cell selectivity profiling, and which one should I trust?

A3:

  • In-vitro (biochemical) profiling uses purified, often truncated, recombinant enzymes. It is excellent for determining direct inhibitory activity but may not reflect the cellular context.[6][20]

  • In-cell profiling (e.g., using NanoBRET technology) measures drug binding to full-length kinases within live cells. This provides a more physiologically relevant measure of selectivity.[20][21]

Neither is inherently superior; they are complementary. Discrepancies between the two can be highly informative.[20] For instance, a potent in-vitro hit that is weak in cells may have poor permeability. Conversely, a compound that is more potent in cells may benefit from cellular factors or bind to a specific conformation of the kinase that is only present in the cellular environment.[20] If you must choose one, in-cell profiling provides data that is often more translatable to the biological effects you observe.

Q4: Can off-target effects ever be beneficial?

A4: Yes, this concept is known as polypharmacology.[22] In some cases, particularly in cancer, inhibiting multiple nodes in a signaling network can lead to a more potent therapeutic effect than inhibiting a single target.[4] If you discover that FMTA's efficacy is due to the inhibition of both Target-X and a key off-target, this could represent a therapeutic advantage. The key is to systematically identify all activities and understand which ones contribute to the desired efficacy and which might contribute to toxicity.[4]

Visualizations & Workflows

Workflow for Deconvoluting On-Target vs. Off-Target Effects

This workflow outlines a systematic approach to characterizing a novel inhibitor like FMTA.

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Biochemical & Cellular Characterization cluster_2 Hypothesis Testing & Validation cluster_3 Conclusion A Potent Phenotype Observed with FMTA in Cells B Biochemical Assay (IC50 vs. Target-X) A->B C Broad Kinase Screen (>300 Kinases) A->C D Cellular Target Engagement (CETSA) A->D E On-Target Hypothesis B->E F Off-Target Hypothesis C->F Identify potent off-targets D->E G Genetic Validation (Rescue Experiment, CRISPR KO) E->G H Pharmacological Validation (Use Orthogonal Inhibitors) F->H J Confirm Mechanism of Action G->J H->J I Inactive Control Compound I->J

Caption: A systematic workflow for validating the mechanism of action of a novel inhibitor.

Conceptual Diagram: On-Target vs. Off-Target Effects

This diagram illustrates how FMTA can affect cellular signaling through both its intended target and unintended off-targets.

Signaling_Pathway cluster_0 cluster_1 cluster_2 FMTA FMTA TargetX On-Target (Target-X) FMTA->TargetX Inhibits OffTargetA Off-Target A FMTA->OffTargetA Inhibits OffTargetB Off-Target B FMTA->OffTargetB Inhibits Phenotype1 Desired Phenotype (e.g., Tumor Suppression) TargetX->Phenotype1 Leads to OffTargetA->Phenotype1 Contributes to Phenotype2 Unintended Phenotype (e.g., Toxicity) OffTargetB->Phenotype2 Causes

Caption: On-target vs. off-target signaling pathways of the inhibitor FMTA.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to confirm that FMTA binds to Target-X in a cellular context.

Materials:

  • Cell line of interest

  • FMTA and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific for Target-X for Western blotting

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with various concentrations of FMTA (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 1-2 hours at 37°C.[13]

  • Heating Step: After treatment, harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to room temperature.[13][17] The optimal temperature for denaturation must be determined empirically for Target-X.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[14]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble Target-X by Western blot or another quantitative protein detection method.

  • Data Interpretation: In the presence of a stabilizing ligand like FMTA, Target-X will be more resistant to heat-induced aggregation. This will result in a higher amount of soluble Target-X at elevated temperatures compared to the vehicle-treated control, indicating target engagement.

Protocol 2: Kinase Selectivity Profiling Data Interpretation

Data Presentation: Kinase profiling results are often presented as "% Inhibition" at a fixed drug concentration or as a selectivity score.

Kinase Target% Inhibition @ 1µM FMTAPotency (IC50/Kd)Notes
Target-X 98% 25 nM Primary On-Target
Off-Target A95%40 nMStructurally related to Target-X
Off-Target B91%150 nMDifferent kinase family
Off-Target C55%>1 µMLikely not significant
.........

Interpretation Steps:

  • Identify High-Affinity Hits: Flag any kinase inhibited by >90% for follow-up. These are your most likely off-targets.

  • Calculate Selectivity Score: A simple selectivity score can be calculated by dividing the number of inhibited kinases by the total number of kinases in the panel. A lower score indicates higher selectivity. More advanced metrics like the Gini score can also be used, where a score of 1 is perfectly selective and 0 is completely non-selective.[7]

  • Cross-Reference with Cellular Data: Compare the list of potent off-targets with your cellular data. Is there a known link between any of these kinases and the phenotype you observe?

  • Guide Medicinal Chemistry: Use the off-target information to guide the next round of chemical optimization. Can you modify the FMTA scaffold to reduce binding to the off-targets while maintaining potency against Target-X? This is a key part of rational drug design.[23]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature Chemical Biology, 6(3), 166-169. [Link]

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Martinez Molina, D. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Morgan, D. O. (2012). The discovery of CDK inhibitors: a tale of two rings. Annual Review of Pharmacology and Toxicology, 52, 235-251. [Link]

  • Lipsitch, M., Tchetgen Tchetgen, E., & Cohen, T. (2010). Negative controls: a tool for detecting confounding and other sources of error in observational studies. Epidemiology, 21(3), 383-388. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of 5-Fluoro-4-methyl-1,3-thiazol-2-amine

In the ever-evolving landscape of antimicrobial research, the emergence of novel chemical entities with therapeutic potential marks a critical step in combating infectious diseases. This guide provides a comprehensive fr...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the emergence of novel chemical entities with therapeutic potential marks a critical step in combating infectious diseases. This guide provides a comprehensive framework for the validation of the antimicrobial activity of a promising candidate, 5-Fluoro-4-methyl-1,3-thiazol-2-amine. We will delve into the scientific rationale behind experimental choices, present detailed protocols for robust evaluation, and objectively compare its potential performance against established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the antimicrobial properties of new thiazole derivatives.

The Scientific Imperative: Why Thiazoles?

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The inherent chemical stability and versatile substitution patterns of the thiazole nucleus make it a privileged scaffold for the design of new therapeutic agents.[1][2] The specific compound of interest, 5-Fluoro-4-methyl-1,3-thiazol-2-amine, incorporates a fluorine atom, a modification known to often enhance metabolic stability and biological activity. Therefore, a systematic and scientifically sound validation of its antimicrobial potential is warranted.

A Phased Approach to Antimicrobial Validation

Our validation strategy is structured to move from initial screening to a more detailed characterization of the antimicrobial effects. This phased approach ensures a thorough understanding of the compound's spectrum of activity and potency.

Phase 1: Preliminary Screening via Disk Diffusion Assay

The initial step is to determine if 5-Fluoro-4-methyl-1,3-thiazol-2-amine exhibits any antimicrobial activity. The disk diffusion assay is a widely used, qualitative method for this purpose.[5]

This protocol is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

  • Inoculum Preparation:

    • From a pure 18-24 hour culture, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically place a sterile paper disk impregnated with a known concentration of 5-Fluoro-4-methyl-1,3-thiazol-2-amine onto the inoculated agar surface.

    • Concurrently, place disks of control antibiotics (e.g., Ciprofloxacin, Fluconazole) and a blank disk (solvent control) on the plate.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

G cluster_prep Inoculum Preparation cluster_inoc Plate Inoculation cluster_disk Disk Application cluster_inc Incubation & Measurement prep1 Select 3-5 isolated colonies prep2 Suspend in sterile saline prep1->prep2 prep3 Adjust to 0.5 McFarland standard prep2->prep3 inoc1 Swab inoculum onto Mueller-Hinton agar prep3->inoc1 inoc2 Ensure uniform streaking inoc1->inoc2 disk1 Place compound, control, and blank disks inoc2->disk1 disk2 Press gently to ensure contact disk1->disk2 inc1 Incubate at 35°C for 16-20 hours disk2->inc1 inc2 Measure zones of inhibition (mm) inc1->inc2

Disk Diffusion Assay Workflow
Phase 2: Quantitative Analysis - Determining Minimum Inhibitory and Bactericidal Concentrations

Following a positive screen, the next logical step is to quantify the compound's potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.

This protocol is based on CLSI and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[6][9][10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 5-Fluoro-4-methyl-1,3-thiazol-2-amine in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism as described for the disk diffusion assay.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Subculturing from MIC Plate:

    • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton agar plate.

  • Incubation:

    • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration that shows no bacterial growth on the subculture plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

G cluster_mic MIC Determination cluster_mbc MBC Determination mic1 Prepare serial dilutions of compound in 96-well plate mic2 Add standardized inoculum to each well mic1->mic2 mic3 Incubate at 35°C for 16-20 hours mic2->mic3 mic4 Determine lowest concentration with no visible growth mic3->mic4 mbc1 Subculture from clear wells of MIC plate onto agar mic4->mbc1 Proceed with non-turbid wells mbc2 Incubate at 35°C for 18-24 hours mbc1->mbc2 mbc3 Determine lowest concentration with no growth on agar mbc2->mbc3

MIC and MBC Determination Workflow

Comparative Analysis: Benchmarking Against the Gold Standard

To understand the potential clinical relevance of 5-Fluoro-4-methyl-1,3-thiazol-2-amine, its activity must be compared against commonly used antimicrobial agents. The choice of comparators should be guided by the spectrum of activity observed in the initial screening.

Table 1: Hypothetical Comparative Antimicrobial Activity Data
Microorganism5-Fluoro-4-methyl-1,3-thiazol-2-amineCiprofloxacinAmpicillinFluconazole
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)80.50.25NA
Escherichia coli (ATCC 25922)160.0158NA
Pseudomonas aeruginosa (ATCC 27853)640.25>256NA
Candida albicans (ATCC 90028)32NANA1

NA: Not Applicable

Table 2: Interpretation of Bactericidal vs. Bacteriostatic Activity
MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus8162Bactericidal
Escherichia coli161288Bacteriostatic

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Discussion and Future Directions

The hypothetical data presented in Tables 1 and 2 suggest that 5-Fluoro-4-methyl-1,3-thiazol-2-amine possesses broad-spectrum antimicrobial activity, albeit with lower potency compared to ciprofloxacin against Gram-negative bacteria. The compound exhibits bactericidal activity against Staphylococcus aureus and bacteriostatic activity against Escherichia coli. The activity against Candida albicans indicates potential as an antifungal agent.

It is crucial to acknowledge that these are illustrative data. The actual performance of 5-Fluoro-4-methyl-1,3-thiazol-2-amine can only be determined through rigorous experimentation as outlined in this guide.

Future studies should focus on:

  • Mechanism of Action Studies: Investigating how the compound inhibits microbial growth.

  • Toxicity Profiling: Assessing the cytotoxic effects on mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-Fluoro-4-methyl-1,3-thiazol-2-amine to optimize its antimicrobial activity and pharmacokinetic properties.[11][12]

By following a systematic and comparative validation approach, the true therapeutic potential of novel compounds like 5-Fluoro-4-methyl-1,3-thiazol-2-amine can be accurately assessed, paving the way for the development of next-generation antimicrobial agents.

References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH. [Link]

  • (PDF) Antibacterial Activities of 5-Nitro-2-uryl and 5-Nitro-2-Imidazolyl Derivatives of 1,3,4-Thiadiazole. (2025). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (n.d.). PMC - NIH. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). ResearchGate. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). University of Oxford. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI. [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). PMC - PubMed Central. [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). MDPI. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC - NIH. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. (n.d.). EUCAST. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). PMC - PubMed Central. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). NICD. [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2025). ResearchGate. [Link]

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Comparative

A Comparative Study of 5-Halo-4-methyl-1,3-thiazol-2-amine Analogs: A Guide for Drug Discovery Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide provides a comparative analysis of 5-halo-4-methyl-1,3-thia...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide provides a comparative analysis of 5-halo-4-methyl-1,3-thiazol-2-amine analogs, with a particular focus on the potential advantages of fluorine substitution. By examining the synthesis, physicochemical properties, and anticipated biological activities, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of these promising compounds.

The Significance of the 2-Aminothiazole Core

The 2-aminothiazole ring is a privileged structure in drug discovery due to its ability to engage in a variety of biological interactions. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The versatility of this scaffold allows for substitutions at the C4, C5, and N2 positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

Synthesis of 5-Halo-4-methyl-1,3-thiazol-2-amine Analogs

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a common and versatile method. This typically involves the condensation of a thiourea with an α-haloketone.[3] For the synthesis of 5-halo-4-methyl-1,3-thiazol-2-amine analogs, a plausible synthetic route is outlined below.

Experimental Protocol: General Synthesis of 5-Halo-4-methyl-1,3-thiazol-2-amines

Objective: To synthesize a series of 5-halo-4-methyl-1,3-thiazol-2-amine analogs (Halo = F, Cl, Br).

Materials:

  • 3-Halo-2-butanone (for X = F, Cl, Br)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the appropriate 3-halo-2-butanone (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 5-halo-4-methyl-1,3-thiazol-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G reagents 3-Halo-2-butanone + Thiourea reflux Reflux (4-6h) reagents->reflux in solvent Ethanol solvent->reflux neutralization Neutralization (NaHCO₃) reflux->neutralization extraction Extraction (DCM) neutralization->extraction purification Purification (Column Chromatography) extraction->purification product 5-Halo-4-methyl- 1,3-thiazol-2-amine purification->product

Comparative Physicochemical Properties

The nature of the halogen at the C5 position significantly influences the physicochemical properties of the molecule, which in turn affects its biological activity and pharmacokinetic profile.

Property5-Fluoro-5-Chloro-[4]5-Bromo-Rationale for Differences
Molecular Weight ( g/mol ) ~146.17148.61~193.06Increases with the atomic mass of the halogen.
LogP (calculated) LowerModerateHigherLipophilicity generally increases with the size and polarizability of the halogen (F < Cl < Br).
pKa (of 2-amino group) LowerSlightly HigherHigherThe high electronegativity of fluorine withdraws electron density from the ring, making the amino group less basic. This effect decreases as the electronegativity of the halogen decreases.
Dipole Moment HigherModerateLowerThe C-F bond is highly polarized, leading to a larger dipole moment compared to C-Cl and C-Br bonds.
Metabolic Stability HigherModerateLowerThe C-F bond is the strongest carbon-halogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.

Structure-Activity Relationship (SAR) and Biological Potential

While specific comparative data for this series is not extensively available, we can extrapolate potential structure-activity relationships based on the known effects of halogen substitution in medicinal chemistry.

The Role of the 5-Halo Substitution

The C5 position of the 2-aminothiazole ring is a critical site for modification. The introduction of a halogen can influence binding affinity to biological targets through several mechanisms:

  • Steric Effects: The size of the halogen (F < Cl < Br) can impact how the molecule fits into a binding pocket.

  • Electronic Effects: The electronegativity of the halogen can alter the electron distribution within the thiazole ring, affecting hydrogen bonding capabilities and interactions with the target protein.

  • Lipophilicity: As noted in the table above, the choice of halogen can modulate the compound's lipophilicity, which is crucial for membrane permeability and overall bioavailability.

Anticipated Biological Activities

Given the broad spectrum of activities of 2-aminothiazole derivatives, these 5-halo analogs are promising candidates for screening in various therapeutic areas.

  • Anticancer Activity: Many 2-aminothiazole derivatives exhibit anticancer properties by inhibiting various kinases.[5] The electronic properties of the 5-halogen could influence the binding affinity to the ATP-binding pocket of kinases. The increased metabolic stability of the 5-fluoro analog could be particularly advantageous for developing a long-acting anticancer agent.

  • Antimicrobial Activity: The 2-aminothiazole scaffold is a known antibacterial and antifungal pharmacophore.[2] The lipophilicity conferred by the halogen at C5 can be critical for penetration of the microbial cell wall. A systematic comparison of the 5-fluoro, 5-chloro, and 5-bromo analogs would be essential to determine the optimal balance between potency and cell permeability.

Experimental Protocols for Biological Evaluation

To conduct a thorough comparative study, a panel of standardized biological assays is required.

Kinase Inhibition Assay (Example: VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the 5-halo-4-methyl-1,3-thiazol-2-amine analogs against a target kinase, such as VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • 5-halo-4-methyl-1,3-thiazol-2-amine analogs

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds, VEGFR-2 enzyme, and the substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G start Prepare serial dilutions of test compounds step1 Add compounds, enzyme, and substrate to plate start->step1 step2 Initiate reaction with ATP step1->step2 step3 Incubate at 30°C for 1 hour step2->step3 step4 Stop reaction and add ADP-Glo™ reagent step3->step4 step5 Measure luminescence step4->step5 end Calculate IC₅₀ values step5->end

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the 5-halo-4-methyl-1,3-thiazol-2-amine analogs against selected bacterial strains.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 5-halo-4-methyl-1,3-thiazol-2-amine analogs

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 5-halo-4-methyl-1,3-thiazol-2-amine scaffold represents a promising area for the discovery of novel therapeutic agents. The strategic incorporation of different halogens at the C5 position allows for the systematic modulation of key physicochemical and pharmacokinetic properties. While further experimental data is needed for a definitive comparison, the unique properties of fluorine suggest that 5-fluoro-4-methyl-1,3-thiazol-2-amine and its derivatives may offer advantages in terms of metabolic stability and target engagement.

Future research should focus on the synthesis of a diverse library of these analogs and their comprehensive evaluation in a panel of biological assays. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds for further preclinical development.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

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  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH. [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. NIH. [Link]

  • Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. PubMed. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega - ACS Publications. [Link]

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  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC - PubMed Central. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

  • SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. Connect Journals. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

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  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

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Validation

Independent Verification of 5-Fluoro-4-methyl-1,3-thiazol-2-amine's Efficacy: A Comparative Guide

This guide provides a comprehensive framework for the independent verification of the efficacy of the novel compound, 5-Fluoro-4-methyl-1,3-thiazol-2-amine. As pre-clinical data on this specific molecule is not yet widel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the efficacy of the novel compound, 5-Fluoro-4-methyl-1,3-thiazol-2-amine. As pre-clinical data on this specific molecule is not yet widely disseminated, we will proceed under the hypothesis that it is a putative anti-cancer agent, a plausible application given the known activities of many thiazole derivatives.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to comparing its performance against established and alternative therapies.

Introduction and Postulated Mechanism of Action

5-Fluoro-4-methyl-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is a common feature in a variety of biologically active molecules with a broad range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.[2] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, making fluorinated organic molecules of significant interest in medicinal chemistry.[3][4]

While the precise mechanism of action for 5-Fluoro-4-methyl-1,3-thiazol-2-amine is yet to be elucidated, related thiazole-containing compounds have been shown to act as inhibitors of various kinases involved in cell cycle regulation and signaling pathways.[1][5] For the purpose of this guide, we will hypothesize that 5-Fluoro-4-methyl-1,3-thiazol-2-amine may exert its anti-cancer effects through the inhibition of a key kinase in the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer.

Below is a diagram illustrating the postulated mechanism of action:

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Targets Downstream Targets Akt->Downstream Targets Activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth 5-Fluoro-4-methyl-1,3-thiazol-2-amine 5-Fluoro-4-methyl-1,3-thiazol-2-amine 5-Fluoro-4-methyl-1,3-thiazol-2-amine->PI3K Inhibits

Caption: Postulated mechanism of action via PI3K inhibition.

Comparative Efficacy Evaluation: Experimental Design

To objectively assess the efficacy of 5-Fluoro-4-methyl-1,3-thiazol-2-amine, a multi-faceted approach is recommended, comparing it against a standard-of-care chemotherapeutic agent (e.g., Cisplatin) and another experimental drug with a known mechanism of action (e.g., a known PI3K inhibitor).

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Comparison Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, A549) Cytotoxicity_Assay MTT/XTT Assay for IC50 Determination Cell_Line_Selection->Cytotoxicity_Assay Colony_Formation_Assay Assess Long-Term Proliferative Capacity Cytotoxicity_Assay->Colony_Formation_Assay Western_Blot Analyze PI3K/Akt Pathway Protein Expression Colony_Formation_Assay->Western_Blot Kinase_Assay Directly Measure PI3K Inhibitory Activity Western_Blot->Kinase_Assay Data_Compilation Compile IC50 and other quantitative data Kinase_Assay->Data_Compilation Comparative_Analysis Compare efficacy against control compounds Data_Compilation->Comparative_Analysis Conclusion Draw conclusions on therapeutic potential Comparative_Analysis->Conclusion

Caption: Workflow for independent efficacy verification.

In Vitro Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Fluoro-4-methyl-1,3-thiazol-2-amine against a panel of human cancer cell lines and compare it to established and experimental drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human breast cancer (MCF-7) and lung cancer (A549) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Fluoro-4-methyl-1,3-thiazol-2-amine, Cisplatin, and a known PI3K inhibitor in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by non-linear regression analysis.

Hypothetical Comparative Data:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
5-Fluoro-4-methyl-1,3-thiazol-2-amine8.5 ± 0.712.3 ± 1.1
Cisplatin (Standard of Care)5.2 ± 0.47.8 ± 0.6
PI3K Inhibitor (Experimental Control)1.5 ± 0.22.1 ± 0.3
Mechanistic Validation: Kinase Activity Assay

Objective: To directly assess the inhibitory effect of 5-Fluoro-4-methyl-1,3-thiazol-2-amine on PI3K activity.

Experimental Protocol: In Vitro PI3K Kinase Assay

  • Reaction Setup: In a kinase assay buffer, combine recombinant human PI3K enzyme, the substrate PIP2, and varying concentrations of 5-Fluoro-4-methyl-1,3-thiazol-2-amine or a control inhibitor.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time.

  • Detection: Quantify the amount of ADP produced, which is proportional to the kinase activity, using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value for enzyme inhibition.

Hypothetical Kinase Inhibition Data:

CompoundPI3K Inhibition IC50 (nM)
5-Fluoro-4-methyl-1,3-thiazol-2-amine150 ± 12
PI3K Inhibitor (Positive Control)25 ± 3

Discussion and Future Directions

The hypothetical data presented in this guide suggests that 5-Fluoro-4-methyl-1,3-thiazol-2-amine exhibits moderate cytotoxic activity against the tested cancer cell lines, albeit with lower potency than the standard-of-care drug, Cisplatin, and a dedicated PI3K inhibitor. The direct kinase assay results would be crucial in confirming its proposed mechanism of action.

Should initial findings be promising, further investigations are warranted, including:

  • Broader Cell Line Screening: Testing against a larger panel of cancer cell lines to identify more sensitive cancer types.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.

This structured and comparative approach ensures a rigorous and unbiased evaluation of 5-Fluoro-4-methyl-1,3-thiazol-2-amine's therapeutic potential.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

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